Bacillomycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

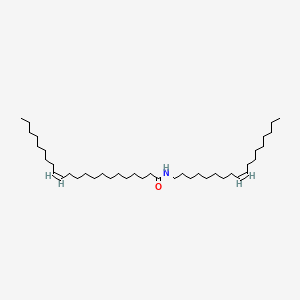

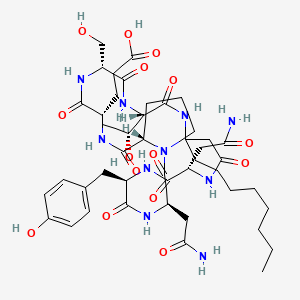

Bacillomycin is a group of antifungal polypeptide antibiotics isolated from Bacillus subtilis. These compounds are known for their strong antifungal properties and are part of the iturin family. This compound D, one of the most studied variants, has a cyclic lipopeptide structure and is effective against a variety of fungal pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bacillomycin D is synthesized through a non-ribosomal peptide synthetase pathway. The synthesis involves the activation of amino acids by adenylation, followed by the formation of peptide bonds. The peptide chain is then cyclized to form the cyclic lipopeptide structure .

Industrial Production Methods: Industrial production of this compound involves fermentation using Bacillus amyloliquefaciens or Bacillus subtilis strains. The fermentation process is optimized by adjusting the medium composition, pH, temperature, and aeration. The lipopeptide is then extracted from the culture broth using acid precipitation, gel permeation chromatography, and high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Bacillomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties or to study its mechanism of action.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include sodium propionate, propionic acid, and butyric acid. These reagents can increase the yield of this compound by promoting the tricarboxylic acid cycle and enhancing the expression of synthesis genes .

Major Products: The major products formed from these reactions are modified this compound derivatives with enhanced antifungal activity.

Scientific Research Applications

Bacillomycin has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a model compound to study the synthesis and modification of cyclic lipopeptides. Researchers investigate its structure-activity relationships to develop new antifungal agents .

Biology: In biology, this compound is studied for its role in regulating multicellular behavior in Bacillus species. It acts as an extracellular signal to control processes such as swarming motility and biofilm formation .

Medicine: In medicine, this compound is explored for its potential as an antifungal agent. It has shown effectiveness against various fungal pathogens, including Aspergillus flavus and Fusarium solani. This compound derivatives are also being investigated for their cytotoxicity against human cancer cell lines .

Industry: In industry, this compound is used as a biocontrol agent to suppress fungal plant pathogens. It is applied in agriculture to protect crops from diseases caused by fungi .

Mechanism of Action

Bacillomycin exerts its antifungal effects by disrupting the cell membrane of fungal pathogens. It binds to ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability and leakage of intracellular contents. This disruption ultimately results in cell death .

Comparison with Similar Compounds

- Iturin A

- Iturin C

- Mycosubtilin

- Fengycin

- Surfactin

Bacillomycin stands out due to its broad-spectrum antifungal activity and its role in regulating multicellular processes in Bacillus species .

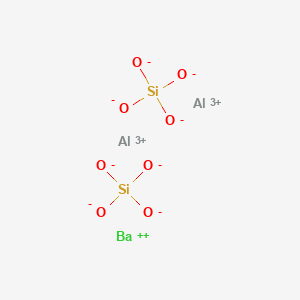

Properties

CAS No. |

76012-17-4 |

|---|---|

Molecular Formula |

C45H68N10O15 |

Molecular Weight |

989.1 g/mol |

IUPAC Name |

3-[(3R,6R,9S,16S,19R,22S,25S)-3,9-bis(2-amino-2-oxoethyl)-16-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]-13-octyl-2,5,8,11,15,18,21,24-octaoxo-1,4,7,10,14,17,20,23-octazabicyclo[23.3.0]octacosan-22-yl]propanoic acid |

InChI |

InChI=1S/C45H68N10O15/c1-3-4-5-6-7-8-10-26-20-36(61)49-30(21-34(46)59)41(66)51-29(19-25-12-14-27(58)15-13-25)40(65)52-31(22-35(47)60)45(70)55-18-9-11-33(55)43(68)50-28(16-17-37(62)63)39(64)53-32(23-56)42(67)54-38(24(2)57)44(69)48-26/h12-15,24,26,28-33,38,56-58H,3-11,16-23H2,1-2H3,(H2,46,59)(H2,47,60)(H,48,69)(H,49,61)(H,50,68)(H,51,66)(H,52,65)(H,53,64)(H,54,67)(H,62,63)/t24-,26?,28+,29-,30+,31-,32-,33+,38+/m1/s1 |

InChI Key |

VLKSXJAPRDAENT-OWGHDAAGSA-N |

Isomeric SMILES |

CCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |

Canonical SMILES |

CCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.